molecular formula C19H19F3N2O B108183 N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide CAS No. 182439-41-4

N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide

Cat. No. B108183
M. Wt: 348.4 g/mol
InChI Key: AQANXBKFOZBCIY-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide is a compound that is likely to be of interest in the field of medicinal chemistry due to its piperidine moiety. Piperidine and its derivatives are known to be key structural elements in various pharmacologically active compounds. For instance, piperidine analogs have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment, with some showing broad potency against resistant mutant viruses . Additionally, piperidine derivatives have been synthesized for their potential inhibitory activity against β-secretase (BACE1), an enzyme involved in Alzheimer's disease .

Synthesis Analysis

The synthesis of piperidine-containing compounds can be achieved through various methods. For example, N-phenyl piperidine analogs have been prepared, leading to the identification of active compounds against HIV-1 . In another study, a carbon-14 labeled piperidine derivative was synthesized using an aryllithium reaction with carbon dioxide, followed by amide formation . Moreover, a scalable and facile synthetic process has been established for a piperidine derivative, which involved acylation, deprotection, and salt formation steps .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For instance, the molecular docking study of a BACE1 inhibitor with a piperidine moiety indicated that it could establish favorable hydrogen bonding interactions with the enzyme's active site . Additionally, the molecular structure of phosphoric triamides containing piperidine has been characterized using NMR, IR, mass spectroscopy, and quantum chemical calculations, demonstrating the importance of structural analysis in understanding the properties of such compounds .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. For example, piperidine-based N-formamides have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines, showing high enantioselectivity and yields for a broad range of substrates . This highlights the versatility of piperidine derivatives in synthetic chemistry and their potential use as catalysts in enantioselective reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The synthesis and conformational analysis of phosphoric triamides containing piperidine have provided insights into their properties, such as nuclear quadrupole coupling constants, which are important for understanding the behavior of these compounds under various conditions . These properties are essential for the development of piperidine-containing compounds as pharmacologically active agents or as intermediates in chemical synthesis.

Scientific Research Applications

Nanofiltration Membranes for Environmental Applications

A new class of nanofiltration (NF) membranes featuring crumpled polyamide layers has shown potential for environmental applications, including water purification and wastewater treatment. These membranes exhibit improved water permeance and selectivity, attributed to their unique crumpled morphologies, which enhance transport phenomena for water and solutes. This innovation could lead to high-performance NF membranes tailored for a wide range of environmental applications (Shao et al., 2022).

Role in Ligand Design for D2-like Receptors

The pharmacophoric groups exemplified in antipsychotic agents, including arylcycloalkylamines like phenyl piperidines and piperazines, have been shown to improve potency and selectivity for D2-like receptors. This insight is crucial for the design of new therapeutic agents targeting these receptors (Sikazwe et al., 2009).

DNA Minor Groove Binders

Compounds similar to N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide have been studied for their ability to bind to the minor groove of DNA. For instance, Hoechst 33258, a related compound, shows specificity for AT-rich sequences and has applications in chromosome and nuclear staining, as well as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Asymmetric Synthesis of N-heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used in the asymmetric synthesis of N-heterocycles, including piperidines. This methodology provides access to compounds that are significant in natural products and therapeutic applications (Philip et al., 2020).

Potential in Smoking Cessation Treatment

Cannabinoid CB1 receptor antagonists, which include compounds structurally related to N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide, have been explored for their potential in treating nicotine dependence. Pre-clinical studies indicate that these antagonists could block nicotine self-administration behavior, suggesting their utility in smoking cessation treatments (Foll et al., 2008).

Antitubercular Activity

Some derivatives of N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide have been evaluated for their antitubercular activity against various strains of Mycobacterium tuberculosis. These compounds have shown promising in vitro efficacy, highlighting their potential in the development of new antitubercular drugs (Asif, 2014).

properties

IUPAC Name

N-piperidin-4-yl-2-[4-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O/c20-19(21,22)14-7-5-13(6-8-14)16-3-1-2-4-17(16)18(25)24-15-9-11-23-12-10-15/h1-8,15,23H,9-12H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQANXBKFOZBCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide

CAS RN

182439-41-4
Record name N-(Piperidin-4-yl)-4'-(trifluoromethyl)-biphenyl-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182439414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(PIPERIDIN-4-YL)-4'-(TRIFLUOROMETHYL)-BIPHENYL-2-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP7YFS63H2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of the 1-benzyl-4-(4′-trifluoromethylbiphenyl-2-carbonylamino)piperidine (1.47 g) obtained in Example 8a) in tetrahydrofuran-methanol (1:1; 50 mL) was added palladium hydroxide (300 mg) in a stream of argon under ice-cooling. The mixture was stirred for one day at normal pressure under hydrogen atmosphere, and further stirred for one day at normal pressure under hydrogen atmosphere after further addition of palladium hydroxide (300 mg). The reaction mixture was filtered through a Celite pad and washed with methanol. The filtrate and the washings were combined, concentrated in vacuo and purified by column chromatography on silica gel with chloroform:methanol:aqueous ammonia=100:10:1 to give the title compound (1.03 g).
Name
1-benzyl-4-(4′-trifluoromethylbiphenyl-2-carbonylamino)piperidine
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

31.6 g (0.072 mol) of 4′-trifluoromethyl-biphenyl-2-carboxylic acid-(1-benzyl-piperidin-4-yl)-amide are dissolved in 180 ml ethanol and 180 ml methanol, mixed with 84 ml (0.83 mol) of cyclohexene and 6.53 g of palladium hydroxide (20% on charcoal) and refluxed for four hours. The hot reaction mixture is filtered through kieselguhr and the reaction mixture is concentrated by rotary evaporation.
Name
4′-trifluoromethyl-biphenyl-2-carboxylic acid-(1-benzyl-piperidin-4-yl)-amide
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
6.53 g
Type
catalyst
Reaction Step Two

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